6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one
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Overview
Description
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylpiperidin-1-yl group at the 7th position, a propyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Substitution with 4-methylpiperidin-1-yl group: This step involves nucleophilic substitution, where the 4-methylpiperidin-1-yl group is introduced using a suitable nucleophile.
Addition of the propyl group: The propyl group can be added through alkylation reactions using propyl halides.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the fluorine atom and the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols and electrophiles such as alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting neurological disorders due to its structural similarity to known pharmacologically active quinolines.
Biological Studies: It can be used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is not well-documented. based on its structure, it is likely to interact with biological targets such as G-protein coupled receptors or ion channels. The fluorine atom and the tosyl group may play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: Lacks the piperidine, propyl, and tosyl groups.
7-(4-methylpiperidin-1-yl)quinoline: Lacks the fluorine, propyl, and tosyl groups.
1-propylquinoline: Lacks the fluorine, piperidine, and tosyl groups.
3-tosylquinoline: Lacks the fluorine, piperidine, and propyl groups.
Uniqueness
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is unique due to the combination of substituents on the quinoline ring, which may confer distinct pharmacological properties and reactivity compared to its analogs. The presence of the fluorine atom, piperidine ring, propyl group, and tosyl group together in one molecule is rare and may result in unique interactions with biological targets.
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-11-28-16-24(32(30,31)19-7-5-17(2)6-8-19)25(29)20-14-21(26)23(15-22(20)28)27-12-9-18(3)10-13-27/h5-8,14-16,18H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVZXVYMXZIZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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